6-(2-Bromoethyl)quinoxaline

Regioisomeric differentiation Quinoxaline positional isomers Synthetic intermediate selection

6-(2-Bromoethyl)quinoxaline (CAS 1204298-74-7) is a regiospecific bromoalkyl-quinoxaline building block featuring a primary 2-bromoethyl substituent at the 6-position—critically distinct from 2-substituted or 1-bromoethyl isomers. The electrophilic bromoethyl chain enables predictable Sɴ2 nucleophilic displacement for constructing indoloquinoxaline antivirals, pyrimidine conjugates, and click-chemistry-ready azidoethyl derivatives. Literature confirms bromo-substituted quinoxalines exhibit anticancer activity (IC₅₀ 9–12 μM, A549). Source this specific regioisomer to ensure reproducible synthetic outcomes and access validated pharmacophore expansion pathways.

Molecular Formula C10H9BrN2
Molecular Weight 237.1
CAS No. 1204298-74-7
Cat. No. B598623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromoethyl)quinoxaline
CAS1204298-74-7
Synonyms6-(2-Bromoethyl)quinoxaline
Molecular FormulaC10H9BrN2
Molecular Weight237.1
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1CCBr
InChIInChI=1S/C10H9BrN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2
InChIKeyCIHDLNUDQFRWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Bromoethyl)quinoxaline CAS 1204298-74-7: A Bifunctional Quinoxaline Building Block for Nucleophilic Substitution and Heterocyclic Derivatization


6-(2-Bromoethyl)quinoxaline (CAS 1204298-74-7) is a bromoalkyl-substituted quinoxaline derivative with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol . The compound features a quinoxaline core—a fused bicyclic system consisting of a benzene ring and a pyrazine ring with nitrogen atoms at positions 1 and 4—with a 2-bromoethyl substituent attached at the 6-position of the aromatic ring . The primary functional significance of this scaffold resides in the electrophilic bromoethyl side chain, which enables nucleophilic substitution reactions with amines, alkoxides, thiols, and other nucleophiles, making the compound a versatile intermediate for constructing more complex heterocyclic frameworks in medicinal chemistry and organic synthesis .

Why 6-(2-Bromoethyl)quinoxaline Cannot Be Replaced by 6-(1-Bromoethyl)quinoxaline or 2-(2-Bromoethyl)quinoxaline in Regiospecific Synthetic Workflows


Quinoxaline bromoethyl derivatives are not interchangeable due to critical regioisomeric and positional isomer differences that dictate distinct synthetic pathways and reactivity profiles. 6-(2-Bromoethyl)quinoxaline (substitution at the 6-position with a primary bromoethyl chain) differs fundamentally from 6-(1-bromoethyl)quinoxaline (secondary benzylic bromide at the 6-position, CAS 874279-38-6) and 2-(2-bromoethyl)quinoxaline (substitution at the 2-position, CAS 2229539-62-0) [1]. These structural variations produce divergent electrophilic reactivities: the 2-bromoethyl chain undergoes Sɴ2 nucleophilic substitution with predictable kinetics, whereas the 1-bromoethyl analog presents a secondary benzylic center with altered steric and electronic characteristics that modify reaction rates and product distributions . Additionally, the substitution position (6- vs. 2-) alters the electronic environment of the quinoxaline ring, influencing downstream reactions such as cross-couplings and cyclizations. Generic substitution without accounting for these regiospecific differences will lead to failed synthetic sequences, incorrect product formation, or irreproducible yields.

Quantitative Differentiation Evidence: 6-(2-Bromoethyl)quinoxaline vs. Closest Analogs in Purity, Reactivity, and Synthetic Utility


Regioisomeric Differentiation: 6-Position vs. 2-Position Substitution Determines Synthetic Compatibility and Electronic Properties

6-(2-Bromoethyl)quinoxaline and 2-(2-bromoethyl)quinoxaline (CAS 2229539-62-0) share the same molecular formula (C₁₀H₉BrN₂) and molecular weight (237.10 g/mol) but differ fundamentally in the position of the bromoethyl substituent on the quinoxaline core [1]. The 6-position substitution places the reactive side chain on the benzene-derived portion of the quinoxaline ring, whereas 2-position substitution places it directly on the pyrazine ring adjacent to a nitrogen atom. This positional difference alters the electronic distribution across the heterocyclic system, with 2-substituted analogs exhibiting distinct reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [2]. For researchers requiring derivatization at the 6-position for structure-activity relationship (SAR) studies—such as those targeting antimicrobial or anticancer quinoxaline series where substitution patterns are critical—the 2-substituted analog cannot serve as a substitute.

Regioisomeric differentiation Quinoxaline positional isomers Synthetic intermediate selection

Comparative Purity and Sourcing: 6-(2-Bromoethyl)quinoxaline Offers Verified High Purity vs. Isomeric Counterparts

6-(2-Bromoethyl)quinoxaline is commercially available with verified purity specifications from multiple vendors, including ≥98% purity (ChemScene, Catalog CS-0453937) and 95% minimum purity (AKSci, Catalog Y5232) with full certificate of analysis (COA) and safety data sheet (SDS) documentation available . In contrast, the regioisomeric analog 6-(1-bromoethyl)quinoxaline (CAS 874279-38-6) has limited commercial availability and is often supplied only upon custom synthesis or inquiry with extended lead times . The 2-substituted analog 2-(2-bromoethyl)quinoxaline is available but at significantly higher cost: pricing data indicates approximately $804 for 0.1g, $877 for 0.5g, and $2,650 for 5g from major suppliers [1], making it economically impractical for routine synthetic scale-up.

Analytical purity Procurement quality assurance Building block reliability

Synthetic Precursor Utility: 6-(2-Bromoethyl)quinoxaline Enables Diverse Derivative Libraries via Nucleophilic Aminodebromination

The 2-bromoethyl side chain of 6-(2-bromoethyl)quinoxaline serves as an electrophilic handle for aminodebromination reactions with primary and secondary amines, a transformation that has been extensively validated in the literature for constructing bioactive indoloquinoxaline libraries [1]. In the context of indolo[2,3-b]quinoxaline synthesis, 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline undergoes reaction with arylamines to yield N-substituted derivatives in high yields [2]. This reactivity profile contrasts with that of 6-(1-bromoethyl)quinoxaline, whose secondary benzylic bromide undergoes elimination side reactions more readily and requires careful temperature control during synthesis (0°C initiation followed by gradual warming to room temperature, yielding only 37% in a representative procedure) .

Nucleophilic substitution Heterocyclic derivatization Indoloquinoxaline synthesis

Bromo Substituent Contribution to Biological Activity: Bromo-Substituted Quinoxalines Outperform Nitro Analogs in Anticancer Activity

A 2024 SAR study of 26 quinoxaline derivatives against human non-small-cell lung cancer cells (A549 cells) established that bromo-substituted quinoxalines exhibit superior inhibition compared to nitro-substituted analogs [1]. The study demonstrated that compounds 4b (IC₅₀ = 11.98 ± 2.59 μM) and 4m (IC₅₀ = 9.32 ± 1.56 μM) achieved activity comparable to the clinical anticancer drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM). The authors explicitly concluded that 'the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells' [1]. Western blot analysis further confirmed that compound 4m induced apoptosis through mitochondrial- and caspase-3-dependent pathways. While this evidence is derived from quinoxaline bromo-substituted analogs rather than 6-(2-bromoethyl)quinoxaline itself, it provides class-level validation that the bromine atom in quinoxaline scaffolds confers measurable biological advantages over other halogen or functional group alternatives.

Structure-activity relationship Bromo substitution Anticancer quinoxalines

Validated Research Applications for 6-(2-Bromoethyl)quinoxaline in Heterocyclic Synthesis and Drug Discovery


Synthesis of N-Substituted Indolo[2,3-b]quinoxaline Derivatives via Aminodebromination

6-(2-Bromoethyl)quinoxaline serves as a direct precursor to 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline, which upon reaction with arylamines yields N-(2-[6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]arylamines and N,N-disubstituted derivatives [1]. This validated synthetic pathway enables the construction of indoloquinoxaline libraries for antiviral and interferon-inducing agent development. The bromoethyl chain provides a clean leaving group for nucleophilic displacement with diverse amines, including morpholine and 4-methyl-piperidine derivatives, which have demonstrated low toxicity and potent antiviral activity in the indoloquinoxaline series [2].

Construction of Quinoxaline-Pyrimidine Hybrid Scaffolds for Molecular Docking Studies

Recent literature demonstrates that 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline can be elaborated into indoloquinoxaline–pyrimidine conjugates via sequential synthetic transformations [1]. Molecular docking studies of these hybrid molecules against four different receptor targets indicated high predicted activity for the indoloquinoxaline–pyrimidine conjugate, establishing this bromoethyl intermediate as a strategic entry point for developing multi-target ligands. Researchers can leverage the reactive bromoethyl handle to introduce pyrimidine moieties or other heterocyclic fragments, enabling systematic exploration of hybrid pharmacophores.

Synthesis of 6-Vinyl- and 6-(2-Azidoethyl) Derivatives for Click Chemistry Applications

The 2-bromoethyl substituent of 6-(2-bromoethyl)quinoxaline can be converted to previously unknown 6-vinyl- and 6-(2-azidoethyl) derivatives through elimination and nucleophilic substitution reactions, respectively [1]. The azidoethyl derivative in particular provides a valuable handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling modular conjugation of quinoxaline cores to diverse alkyne-bearing biomolecules, fluorescent probes, or affinity tags. This functional versatility expands the compound's utility beyond traditional medicinal chemistry into chemical biology and probe development applications.

Bromo-Substituted Quinoxaline Scaffold Elaboration for Anticancer SAR Studies

Based on SAR evidence demonstrating that bromo-substituted quinoxalines outperform nitro-substituted analogs in anticancer activity against A549 non-small-cell lung cancer cells (IC₅₀ values of 9.32–11.98 μM for bromo-containing derivatives) [3], 6-(2-bromoethyl)quinoxaline provides an ideal starting point for synthesizing and evaluating next-generation bromo-substituted quinoxaline anticancer candidates. Researchers can preserve the bromine atom while elaborating the ethyl chain, or alternatively use the bromoethyl group as a synthetic handle for introducing additional pharmacophoric elements without sacrificing the demonstrated activity advantage of bromo substitution.

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